Cyenopyrafen

Catalog No.
S652598
CAS No.
560121-52-0
M.F
C24H31N3O2
M. Wt
393.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyenopyrafen

CAS Number

560121-52-0

Product Name

Cyenopyrafen

IUPAC Name

[(E)-2-(4-tert-butylphenyl)-2-cyano-1-(2,4,5-trimethylpyrazol-3-yl)ethenyl] 2,2-dimethylpropanoate

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C24H31N3O2/c1-15-16(2)26-27(9)20(15)21(29-22(28)24(6,7)8)19(14-25)17-10-12-18(13-11-17)23(3,4)5/h10-13H,1-9H3/b21-19-

InChI Key

APJLTUBHYCOZJI-VZCXRCSSSA-N

SMILES

CC1=C(N(N=C1C)C)C(=C(C#N)C2=CC=C(C=C2)C(C)(C)C)OC(=O)C(C)(C)C

Synonyms

cyenopyrafen

Canonical SMILES

CC1=C(N(N=C1C)C)C(=C(C#N)C2=CC=C(C=C2)C(C)(C)C)OC(=O)C(C)(C)C

Isomeric SMILES

CC1=C(N(N=C1C)C)/C(=C(\C#N)/C2=CC=C(C=C2)C(C)(C)C)/OC(=O)C(C)(C)C

The exact mass of the compound Cyenopyrafen is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Cyenopyrafen (CAS: 560121-52-0) is a highly lipophilic beta-ketonitrile derivative functioning as a Mitochondrial Electron Transport Inhibitor (METI) targeting Complex II (succinate dehydrogenase). For agricultural formulators and resistance management researchers, it serves as a critical active ingredient and analytical standard for controlling phytophagous mites, particularly Tetranychus urticae. Commercially procured cyenopyrafen is dominated by the highly active E-isomer and is characterized by extreme hydrophobicity (water solubility ~0.30 mg/L at 20 °C), requiring specialized non-aqueous or suspension concentrate (SC) formulation strategies [1]. Its primary procurement value lies in its structural divergence from legacy Complex I inhibitors, providing a distinct metabolic activation pathway that bypasses several widespread resistance mechanisms [2].

Substituting cyenopyrafen with older METI acaricides like pyridaben (a Complex I inhibitor) often results in field failure due to established target-site mutations and overexpressed detoxification enzymes in multi-resistant mite populations. Even within the Complex II inhibitor class, substituting cyenopyrafen with its closest analog, cyflumetofen, is not functionally equivalent. The two compounds utilize differing metabolic activation pathways—specifically involving distinct cytochrome P450 monooxygenases (e.g., CYP392A11)—which leads to asymmetric cross-resistance profiles [1]. A cyflumetofen-resistant strain may still be highly susceptible to cyenopyrafen. Furthermore, procuring generic or crude cyenopyrafen without strict stereochemical control is highly risky; the Z-isomer exhibits vastly inferior biological activity compared to the commercial E-isomer[2]. Without base-catalyzed isomerization to the E-form, uncharacterized isomeric mixtures will yield unpredictable efficacy and fail standardized bioassays.

Stereochemical Purity: E-Isomer Dominance in Biological Efficacy

The biological activity of cyenopyrafen is highly dependent on its geometric configuration. The commercial E-isomer demonstrates significantly higher acaricidal activity against spider mites compared to the Z-isomer[1]. Crude synthesis mixtures containing high ratios of the Z-isomer must undergo base-catalyzed isomerization to the E-form to achieve baseline efficacy [1]. Procurement specifications must therefore mandate high E-isomer purity to ensure reproducible mortality rates in bioassays and field applications.

Evidence DimensionAcaricidal activity dependence on geometric isomerism
Target Compound DataCyenopyrafen (E-isomer): High acaricidal activity (commercial standard)
Comparator Or BaselineCyenopyrafen (Z-isomer): Significantly inferior activity
Quantified DifferenceE-isomer provides primary biological efficacy; Z-isomer requires chemical conversion to become active
ConditionsBiological assays on spider mites (Tetranychus spp.)

Buyers must procure the stereochemically pure E-isomer or verified E-enriched mixtures to avoid formulation failure and unpredictable field performance.

Resistance Management: Negative Cross-Resistance vs. Cyflumetofen

While cyenopyrafen and cyflumetofen both target Complex II, their distinct metabolic activation pathways provide critical procurement differentiation. Laboratory selection of Tetranychus urticae with cyflumetofen resulted in a highly resistant strain that unexpectedly displayed negative cross-resistance to cyenopyrafen [1]. This indicates that the specific detoxification mechanisms upregulated to survive cyflumetofen actually render the mites more susceptible to cyenopyrafen [1].

Evidence DimensionEfficacy against cyflumetofen-resistant strains
Target Compound DataCyenopyrafen: High efficacy (Negative cross-resistance)
Comparator Or BaselineCyflumetofen: Complete resistance (Survival at registered field doses)
Quantified DifferenceCyenopyrafen restores control in populations where cyflumetofen selection has driven LC50 values beyond field application rates
ConditionsLaboratory-selected highly resistant T. urticae strains

For resistance management programs, cyenopyrafen is not a redundant substitute for cyflumetofen but a necessary orthogonal tool for breaking specific resistance phenotypes.

Formulation Processability: Extreme Lipophilicity and Organic Solubility

Cyenopyrafen exhibits an extreme solubility differential that dictates its formulation pathways. It is practically insoluble in water (0.30 mg/L at 20 °C) but demonstrates massive solubility in organic solvents, exceeding 1000 g/L in dichloromethane and reaching 500-1000 g/L in toluene, acetone, and ethyl acetate [1]. This high lipophilicity prevents the use of standard aqueous solutions but makes cyenopyrafen an ideal candidate for high-load emulsifiable concentrates (EC) and specialized suspension concentrates (SC) [1].

Evidence DimensionSolubility profile for formulation processing
Target Compound DataCyenopyrafen: 500 - >1000 g/L in aromatic/polar organic solvents
Comparator Or BaselineAqueous baseline: 0.30 mg/L
Quantified Difference>1,000,000-fold difference between organic (dichloromethane) and aqueous solubility
ConditionsStandard conditions at 20 °C

Formulators must select non-aqueous solvent systems or advanced surfactant packages to process cyenopyrafen into stable commercial concentrates.

Pro-Acaricide Activation: Requirement for De-esterification

Cyenopyrafen functions as a pro-acaricide. Unlike direct-acting inhibitors, the parent compound must undergo metabolic de-esterification within the target organism to form the active enol (OH-form) [1]. This OH-form is the actual moiety that binds to and inhibits mitochondrial Complex II (succinate dehydrogenase)[1]. In vitro assays utilizing isolated mitochondria will fail to accurately reflect cyenopyrafen's potency if the parent compound is applied directly without metabolic activation.

Evidence DimensionTarget site (Complex II) inhibition
Target Compound DataCyenopyrafen (OH-form / de-esterified): Potent inhibition
Comparator Or BaselineCyenopyrafen (Parent compound): Weak or no direct inhibition
Quantified DifferenceMetabolic conversion to the OH-form is strictly required to achieve mitochondrial toxicity
ConditionsIn vitro mitochondrial complex II inhibition assays vs. in vivo application

Researchers designing high-throughput screening or target-binding assays must procure and utilize the de-esterified metabolite rather than the parent compound to observe direct enzyme inhibition.

High-Load Non-Aqueous Agrochemical Formulation

Driven by its extreme solubility in toluene, ethyl acetate, and dichloromethane (>500 g/L) and near-zero water solubility (0.30 mg/L), cyenopyrafen is perfectly suited for the development of emulsifiable concentrates (EC) and suspension concentrates (SC). Formulators must leverage its high lipophilicity to design stable, weather-resistant agricultural products for citrus and horticultural crops[1].

Orthogonal Resistance Breaking in Mite Populations

Because cyflumetofen-resistant strains can exhibit negative cross-resistance to cyenopyrafen, agricultural researchers and crop protection managers should procure cyenopyrafen specifically to break resistance cycles in Tetranychus urticae populations that have become immune to other Complex II inhibitors or legacy Complex I METIs like pyridaben [2].

Stereospecific Analytical Standard for Residue Testing

Given the vast difference in biological activity between the E-isomer and Z-isomer, regulatory laboratories and residue testing facilities must procure high-purity E-isomer cyenopyrafen standards. This ensures accurate calibration for LC-MS/MS monitoring of active residues in exported fruit, tea, and vegetable commodities [3].

Metabolic Pathway Mapping and Pro-Drug Assays

As a pro-acaricide that requires de-esterification to the OH-form to inhibit Complex II, cyenopyrafen serves as an excellent model compound for studying arthropod metabolic activation. Researchers can use it to map the activity of specific cytochrome P450s (e.g., CYP392A11) and esterases in resistant pest phenotypes[4].

XLogP3

5.4

UNII

1S67W8BOU3

GHS Hazard Statements

Aggregated GHS information provided by 156 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

560121-52-0

Wikipedia

Cyenopyrafen

Use Classification

Agrochemicals -> Insecticides

Dates

Last modified: 08-15-2023

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